

# Application Notes and Protocols for Studying HIV-1 Entry with Hydro-UCB35625

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## Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B10796804

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## Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, typically the chemokine receptors CCR5 or CXCR4.[1] However, some HIV-1 strains can utilize alternative coreceptors, including CCR3, for entry.[2][3] The small molecule antagonist **Hydro-UCB35625** (commonly known as UCB35625) is a potent and selective inhibitor of the chemokine receptors CCR1 and CCR3.[2] Its ability to block CCR3-mediated signaling makes it a valuable tool for investigating the role of this coreceptor in HIV-1 entry and for the development of novel antiretroviral therapies.

These application notes provide detailed protocols for utilizing UCB35625 to study its inhibitory effects on CCR3-mediated HIV-1 entry.

## Mechanism of Action

UCB35625 acts as a non-competitive allosteric antagonist of CCR3.[2] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, UCB35625 is thought to bind to a site within the transmembrane helices of the receptor.[4] This binding event induces a conformational change in the receptor that prevents the downstream signaling required for viral entry, without necessarily displacing the natural chemokine ligand.[2] This

mode of action makes UCB35625 a powerful tool for dissecting the specific conformational changes in CCR3 necessary for HIV-1 fusion.

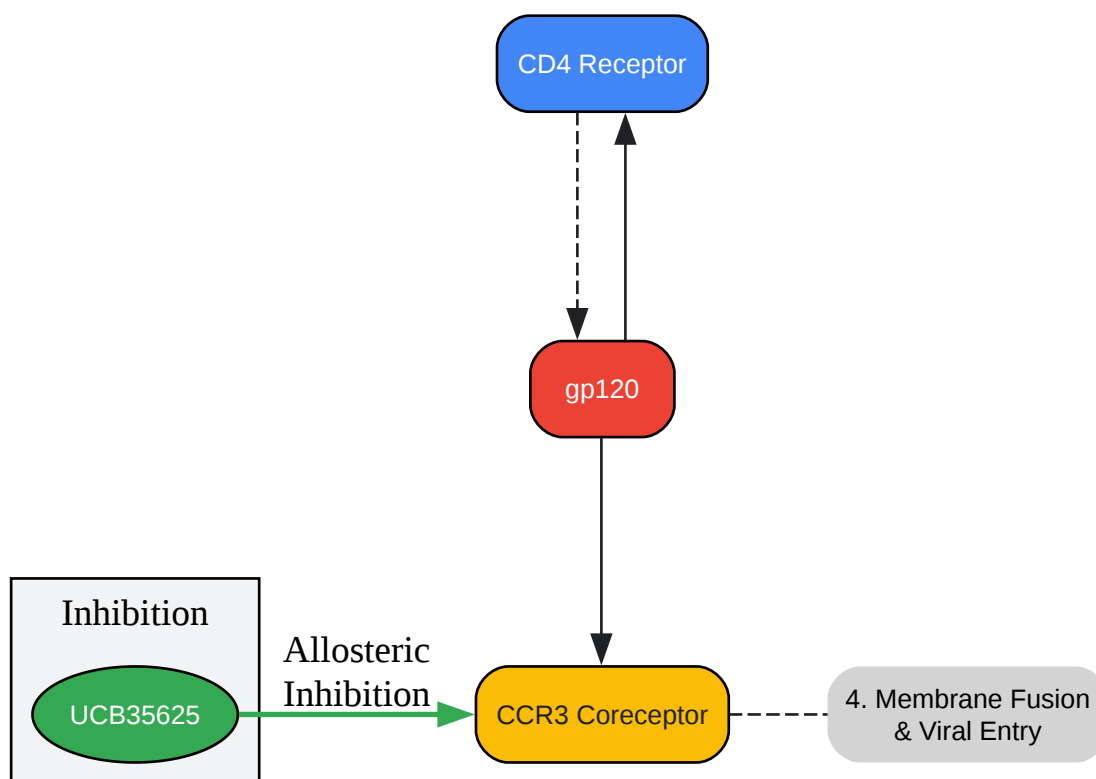
## Quantitative Data Summary

The following table summarizes the reported inhibitory activities of UCB35625 in various functional assays. This data highlights its potency and selectivity for CCR1 and CCR3.

Assay Type	Target	Ligand/Viruses	Cell Line	IC50 (nM)	Reference
HIV-1 Entry Inhibition	CCR3	HIV-1 primary isolate 89.6	NP-2/CD4/CCR3	57	<a href="#">[2]</a>
Chemotaxis Inhibition	CCR1	MIP-1 $\alpha$	CCR1 Transfectants	9.6	<a href="#">[2]</a>
Chemotaxis Inhibition	CCR3	Eotaxin	CCR3 Transfectants	93.7	<a href="#">[2]</a>
Receptor Internalization	CCR1	MIP-1 $\alpha$	Purified PMNL	19.8	<a href="#">[3]</a>
Receptor Internalization	CCR3	Eotaxin	Purified PMNL	410	<a href="#">[3]</a>

## Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical pathway of CCR3-mediated HIV-1 entry and the proposed mechanism of inhibition by UCB35625.



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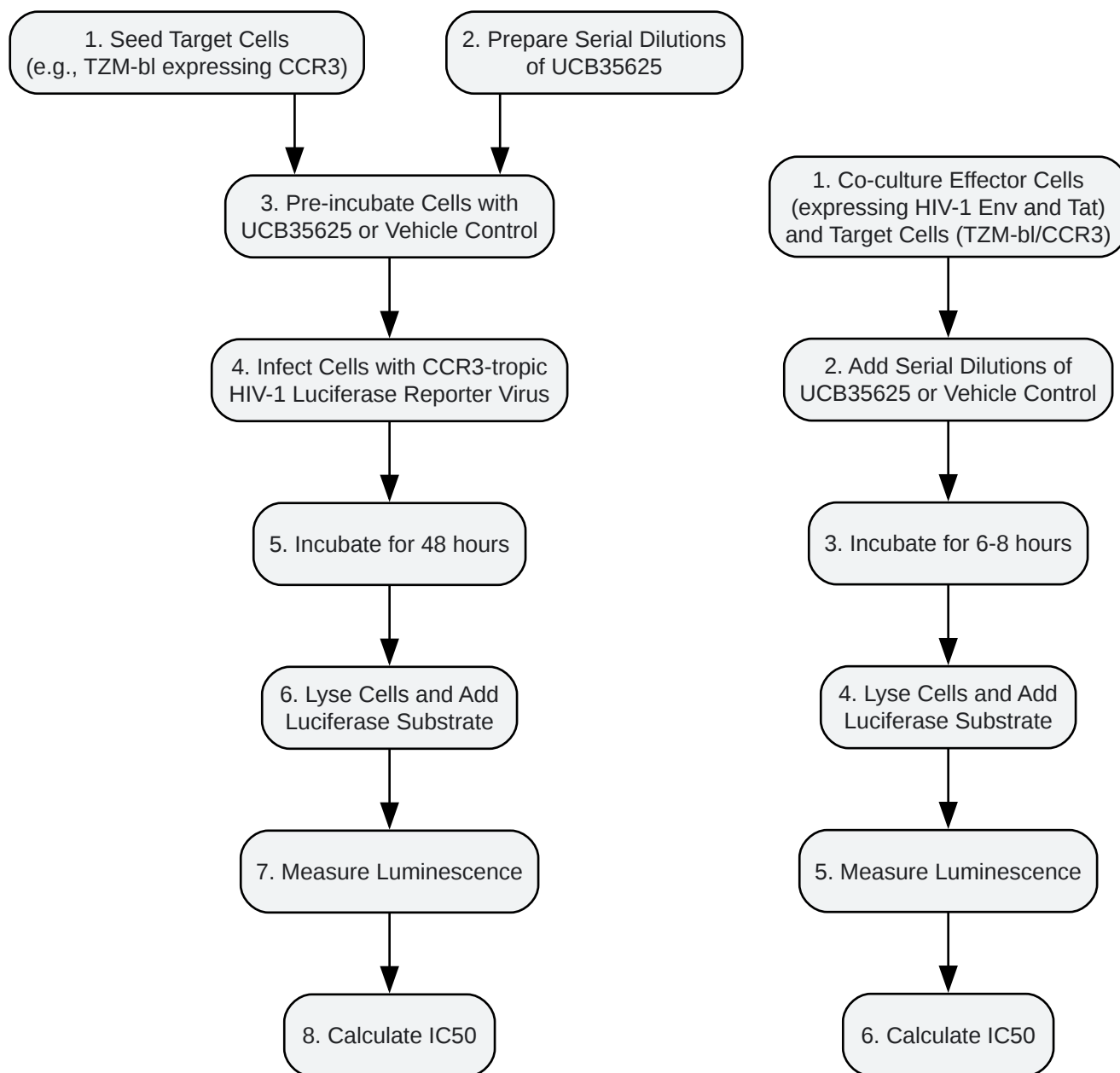
Caption: UCB35625 allosterically inhibits CCR3, preventing HIV-1 entry.

## Experimental Protocols

### Protocol 1: HIV-1 Entry Inhibition Assay using Pseudotyped Luciferase Reporter Virus

This protocol details the use of a single-cycle infectivity assay to quantify the inhibitory effect of UCB35625 on CCR3-tropic HIV-1 entry.

Experimental Workflow:



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## References

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